![molecular formula C9H20N2 B1454042 N-Methyl-2-(2-methylpiperidin-1-YL)ethanamine CAS No. 915922-23-5](/img/structure/B1454042.png)
N-Methyl-2-(2-methylpiperidin-1-YL)ethanamine
Overview
Description
“N-Methyl-2-(2-methylpiperidin-1-YL)ethanamine” is a chemical compound with the molecular formula C9H20N2 . It has a molecular weight of 156.27 g/mol . The IUPAC name for this compound is N-methyl-2-(2-methyl-1-piperidinyl)ethanamine .
Molecular Structure Analysis
The InChI code for “N-Methyl-2-(2-methylpiperidin-1-YL)ethanamine” is 1S/C9H20N2/c1-9-5-3-4-7-11(9)8-6-10-2/h9-10H,3-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“N-Methyl-2-(2-methylpiperidin-1-YL)ethanamine” is a solid substance . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis of Piperidine Derivatives
N-Methyl-2-(2-methylpiperidin-1-YL)ethanamine: is a valuable precursor in the synthesis of various piperidine derivatives. These derivatives are crucial for designing drugs and are present in more than twenty classes of pharmaceuticals . The compound’s versatility allows for the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones through intra- and intermolecular reactions .
Pharmacological Applications
Due to its structural similarity to piperidine, this compound is used in pharmacological research to develop new medications. Piperidine derivatives play a significant role in the pharmaceutical industry, with applications ranging from analgesics to antipsychotics .
Biological Activity Studies
Researchers utilize N-Methyl-2-(2-methylpiperidin-1-YL)ethanamine to study biological activity. Its piperidine moiety is a common feature in many biologically active compounds, making it an ideal candidate for the discovery and biological evaluation of potential drugs .
Chemical Synthesis Methodology
This compound is also used in developing new methodologies for chemical synthesis. It serves as a substrate for multicomponent reactions, cyclization, and amination processes, contributing to the advancement of organic chemistry .
Safety and Hazards
properties
IUPAC Name |
N-methyl-2-(2-methylpiperidin-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9-5-3-4-7-11(9)8-6-10-2/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKDRLKHNOSSEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655711 | |
Record name | N-Methyl-2-(2-methylpiperidin-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2-(2-methylpiperidin-1-YL)ethanamine | |
CAS RN |
915922-23-5 | |
Record name | N-Methyl-2-(2-methylpiperidin-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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